![molecular formula C17H12F6O B3039275 2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane CAS No. 100554-31-2](/img/structure/B3039275.png)
2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane
Overview
Description
The compound “2,2-Bis[4-(trifluoromethyl)phenyl]-5,5-bithiazole” is used as an n-type semiconductor for OFET devices. It forms a closely packed 2-dimensional columnar structure leading to a high performance n-type FET .
Synthesis Analysis
A new trifluoromethyl-substituted diamine monomer, 2,2-bis [4- (4-amino-2-trifluoromethylpenoxy)phenyl]sulfone ( II ), was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .
Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
Chemical Reactions Analysis
The corresponding PIs were synthesized through traditionally thermally polycondensation with bis [4- (4-amino-2-trifluoromethylphenoxy)phenyl]ether (II) and various commercial aromatic dinahydrides .
Physical And Chemical Properties Analysis
These fluorinated PIs exhibited high organo-solubility in common organic solvents and mechanical properties of tensile strengths of 92–116 MPa, tensile moduli of 2.0–42.3 GPa, elongations at break of 10–36%. Meanwhile, they also exhibited glass transition temperatures ( Tgs) of 215–265°C, 10 wt % weight-loss temperatures of 525–597°C in N 2 .
Scientific Research Applications
- Researchers have explored the use of this compound in the synthesis of fluorinated polyimides (PIs). These PIs exhibit balanced high transparency, thermal properties, and organosolubility . The compound serves as a key building block in the design of these polymers.
- These fluorinated PIs demonstrate high organo-solubility in common organic solvents, mechanical properties (tensile strength, modulus, and elongation at break), and glass transition temperatures (Tgs). They are potential candidates for applications in microelectronics industry .
- Nonfluorinated analogous polyimides were also synthesized for comparison, highlighting the advantages of the fluorinated series in terms of organo-solubility, optical properties, dielectric constant, and moisture absorption .
- The compound 2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane has been used to prepare a trifluoromethyl-substituted diamine monomer (2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone). This monomer contributes to the synthesis of novel polymeric materials .
- Researchers have synthesized polybenzimidazole CF3-PBI-OO using a tetraamine derived from 2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane. This polymeric material has potential applications in various fields .
Polyimides and Organosolubility
Light-Colored Fluorinated Polyimides
Diamine Monomers and Novel Synthesis
Polybenzimidazoles with Trifluoromethyl Substituents
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-2,2-bis[4-(trifluoromethyl)phenyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6O/c1-10-15(24-10,11-2-6-13(7-3-11)16(18,19)20)12-4-8-14(9-5-12)17(21,22)23/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLHBKIUZSCJLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(4-trifluoromethylphenyl)-3-methyloxirane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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